3-(4-Methylphenyl)pyridazine
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Overview
Description
3-(4-Methylphenyl)pyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)pyridazine typically involves the reaction of hydrazine derivatives with appropriate ketones or esters. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of aryl hydrazines with 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of halogenated pyridazine derivatives.
Scientific Research Applications
3-(4-Methylphenyl)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antihypertensive and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pyridazine varies depending on its application:
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto functionality and exhibits a broad spectrum of pharmacological activities.
Phthalazine: Another diazine derivative with two nitrogen atoms in adjacent positions.
Properties
CAS No. |
52432-27-6 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(4-methylphenyl)pyridazine |
InChI |
InChI=1S/C11H10N2/c1-9-4-6-10(7-5-9)11-3-2-8-12-13-11/h2-8H,1H3 |
InChI Key |
JQXSKJZUGZEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=CC=C2 |
Origin of Product |
United States |
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